Mayzent
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mayzent, known chemically as siponimod, is a selective sphingosine-1-phosphate receptor modulator. It is primarily used for the treatment of multiple sclerosis, specifically secondary progressive multiple sclerosis with active disease. This compound is administered orally and works by modulating specific receptors involved in the immune system .
Preparation Methods
The synthesis of siponimod involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of the azetidine ring and the introduction of the trifluoromethyl group. Industrial production methods involve optimizing reaction conditions to ensure high yield and purity. Specific details on the exact synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Chemical Reactions Analysis
Siponimod undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in siponimod.
Substitution: Common reagents used in substitution reactions include halogens and other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Siponimod has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential modifications.
Biology: Research focuses on its effects on cellular pathways and immune modulation.
Medicine: Primarily used in the treatment of multiple sclerosis, siponimod is also being explored for other autoimmune diseases.
Industry: Its production and formulation are of interest for pharmaceutical manufacturing .
Mechanism of Action
Siponimod exerts its effects by selectively binding to sphingosine-1-phosphate receptors, specifically receptors 1 and 5. This binding prevents lymphocytes from exiting the lymph nodes, thereby reducing their migration to sites of inflammation in the central nervous system. This mechanism helps in reducing the immune attack on nerve cells, which is a hallmark of multiple sclerosis .
Comparison with Similar Compounds
Siponimod is similar to other sphingosine-1-phosphate receptor modulators such as fingolimod, ozanimod, and ponesimod. siponimod is more selective for specific receptor subtypes, which may result in fewer side effects and improved efficacy in certain patient populations. The unique selectivity of siponimod for receptors 1 and 5 distinguishes it from other compounds in its class .
Properties
Key on ui mechanism of action |
Inflammation of the white and gray matter tissues in the central nervous system caused by localized immune cell infiltration and their cytokines are the initial cause of damage in MS. B lymphocytes and their cytokines are other factors in the pathogenesis of MS. Lymphotoxin [or transforming growth factor beta (TGF-β)] and TNF-α produced by these cells encourage inflammation. The S1P receptor is an important receptor related to the function of lymphocytes and can be found in the central nervous system. S1P receptor (S1PR) signaling is associated with a wide variety of physiological processes for lymphocytes, including their egress and recirculation. Siponimod is classified as a sphingosine-1-phosphate (S1P) receptor modulator. Siponimod binds with high affinity to both S1P receptors 1 and 5. This drug blocks the ability of lymphocytes to release from the lymph nodes, decreasing the number of lymphocytes found in the peripheral blood. The mechanism by which siponimod exerts therapeutic effects in multiple sclerosis is not known at this time, but may involve the abovementioned decrease of lymphocytes into the central nervous system, decreasing the inflammatory effects of MS. |
---|---|
CAS No. |
2768181-14-0 |
Molecular Formula |
C29H35F3N2O3 |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
1-[[4-[(Z)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid |
InChI |
InChI=1S/C29H35F3N2O3/c1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32/h9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36)/b33-19- |
InChI Key |
KIHYPELVXPAIDH-APTWKGOFSA-N |
Isomeric SMILES |
CCC1=C(C=CC(=C1)/C(=N\OCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)/C)CN4CC(C4)C(=O)O |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O |
melting_point |
111-112 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.